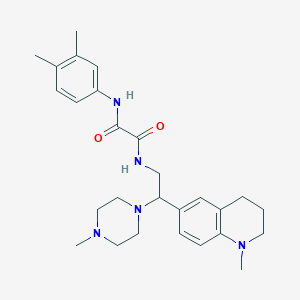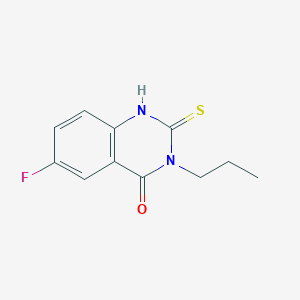
6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 6th position, a propyl group at the 3rd position, and a thioxo group at the 2nd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is fluorinated at the 6th position.
Formation of Quinazolinone Core: The aniline derivative undergoes cyclization with a suitable reagent, such as isocyanate or carbodiimide, to form the quinazolinone core.
Introduction of Propyl Group: The propyl group is introduced via alkylation, using a propyl halide in the presence of a base such as potassium carbonate.
Thioxo Group Addition: The thioxo group is introduced by treating the intermediate with a sulfurizing agent like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures the large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones or tetrahydroquinazolinones.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazolinones and tetrahydroquinazolinones.
Substitution Products: Various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in the investigation of enzyme inhibition and receptor binding studies.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the thioxo group contributes to its reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a methyl group instead of a propyl group.
6-chloro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Chlorine atom replaces the fluorine atom.
6-fluoro-3-propyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Oxo group instead of thioxo group.
Uniqueness
6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of the fluorine atom, propyl group, and thioxo group, which collectively contribute to its distinct chemical properties and biological activities. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the thioxo group provides additional reactivity.
Propiedades
IUPAC Name |
6-fluoro-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMVZGHDMPHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
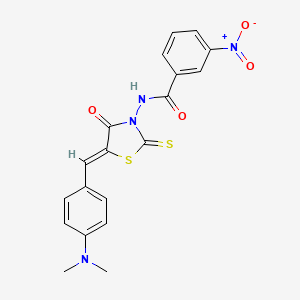
![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)
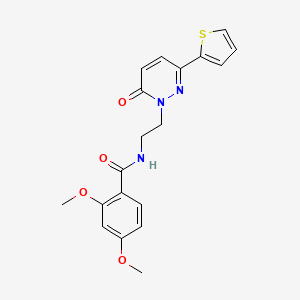
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)
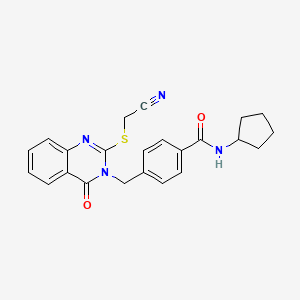
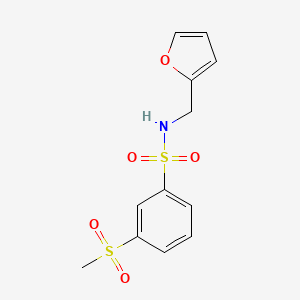
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2423901.png)
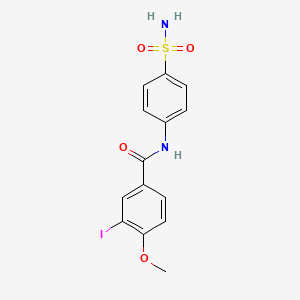
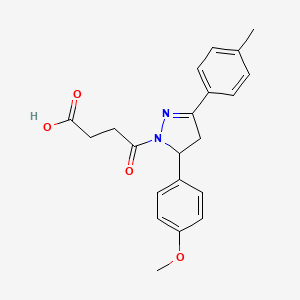
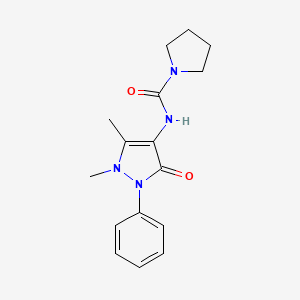
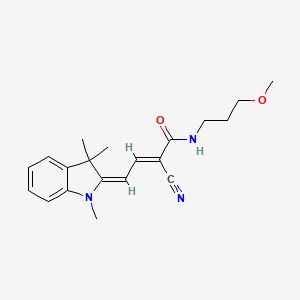

![1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2423916.png)
